molecular formula C11H21FO2 B13343060 Methyl 10-fluorodecanoate

Methyl 10-fluorodecanoate

Cat. No.: B13343060
M. Wt: 204.28 g/mol
InChI Key: RRHPDOWKZBENKR-UHFFFAOYSA-N
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Description

Methyl 10-fluorodecanoate is an organic compound that belongs to the class of fluorinated esters. It is characterized by the presence of a fluorine atom attached to the decanoate chain, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields due to its unique properties imparted by the fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 10-fluorodecanoate can be synthesized through several methods. One common approach involves the fluorination of methyl decanoate. This process typically employs fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position on the decanoate chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-fluorodecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to produce carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

    Substitution: Products include amides, thioesters, and other substituted derivatives.

    Reduction: The primary product is 10-fluorodecanol.

    Oxidation: Products include 10-fluorodecanoic acid and other oxidized forms.

Scientific Research Applications

Methyl 10-fluorodecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and its effects on biological systems.

    Industry: It is used in the development of materials with unique properties, such as increased chemical resistance and stability.

Mechanism of Action

The mechanism of action of methyl 10-fluorodecanoate involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 10-hydroxydecanoate: Similar in structure but with a hydroxyl group instead of a fluorine atom.

    Methyl decanoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    Methyl 10-chlorodecanoate: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

Methyl 10-fluorodecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H21FO2

Molecular Weight

204.28 g/mol

IUPAC Name

methyl 10-fluorodecanoate

InChI

InChI=1S/C11H21FO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3

InChI Key

RRHPDOWKZBENKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCF

Origin of Product

United States

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